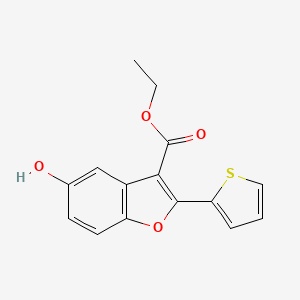
Ethyl 5-Hydroxy-2-(2-thienyl)benzofuran-3-carboxylate
Descripción
MFCD18073922, also known as Ethyl 5-Hydroxy-2-(2-thienyl)benzofuran-3-carboxylate, is a chemical compound with the molecular formula C15H12O4S and a molecular weight of 288.32 g/mol . This compound is notable for its unique structure, which includes a benzofuran ring system substituted with a thienyl group and a carboxylate ester.
Propiedades
Fórmula molecular |
C15H12O4S |
|---|---|
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
ethyl 5-hydroxy-2-thiophen-2-yl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C15H12O4S/c1-2-18-15(17)13-10-8-9(16)5-6-11(10)19-14(13)12-4-3-7-20-12/h3-8,16H,2H2,1H3 |
Clave InChI |
DGOLZCBRSHFMJB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=CS3 |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Hydroxy-2-(2-thienyl)benzofuran-3-carboxylate typically involves the condensation of 2-thiophenecarboxaldehyde with 5-hydroxybenzofuran-3-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then esterified using ethyl alcohol and an acid catalyst to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-Hydroxy-2-(2-thienyl)benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thienyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 5-oxo-2-(2-thienyl)benzofuran-3-carboxylate.
Reduction: Formation of ethyl 5-hydroxy-2-(2-thienyl)benzofuran-3-ol.
Substitution: Formation of various substituted thienyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 5-Hydroxy-2-(2-thienyl)benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of Ethyl 5-Hydroxy-2-(2-thienyl)benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 5-Hydroxy-2-(2-furyl)benzofuran-3-carboxylate
- Ethyl 5-Hydroxy-2-(2-pyridyl)benzofuran-3-carboxylate
- Ethyl 5-Hydroxy-2-(2-phenyl)benzofuran-3-carboxylate
Uniqueness
Ethyl 5-Hydroxy-2-(2-thienyl)benzofuran-3-carboxylate is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


